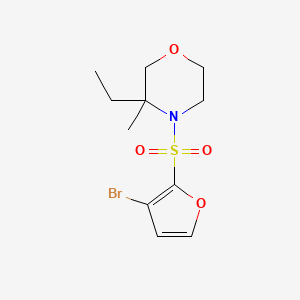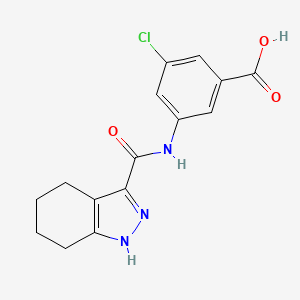
4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine involves the inhibition of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes. 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes are activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, they phosphorylate various target proteins, leading to downstream signaling events. Inhibition of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes by 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine leads to the suppression of downstream signaling events, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine has potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is its potency as a 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine inhibitor. It has been shown to be more potent than other 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine inhibitors, making it a valuable tool for studying 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine signaling pathways. However, its potency also presents a challenge in terms of determining the optimal concentration for use in experiments. Another limitation of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
Future research on 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine could focus on its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, further studies could investigate the optimal concentration and dosing regimens for use in experiments. Finally, the development of more soluble analogs of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine could improve its utility as a research tool.
Méthodes De Synthèse
The synthesis of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is a complex process that involves several steps. The first step involves the reaction of 3-ethyl-3-methylmorpholine with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 3-bromofuran-2-sulfonyl chloride to form the desired product. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes, which play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes are also implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
4-(3-bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-3-11(2)8-16-7-5-13(11)18(14,15)10-9(12)4-6-17-10/h4,6H,3,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKMYBIDSJARDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1S(=O)(=O)C2=C(C=CO2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)


![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
![1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
![Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450079.png)
![4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B7450100.png)
![2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid](/img/structure/B7450104.png)
![N-[2-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7450111.png)
![2-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]-6-fluorobenzamide](/img/structure/B7450115.png)
![2-Fluoro-6-[3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7450122.png)
![N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide](/img/structure/B7450137.png)
![Methyl 3-(2-bromo-5-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7450138.png)
![2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B7450150.png)